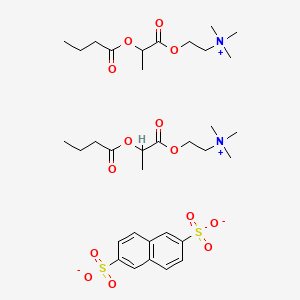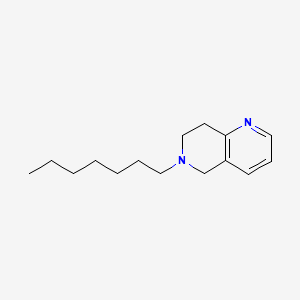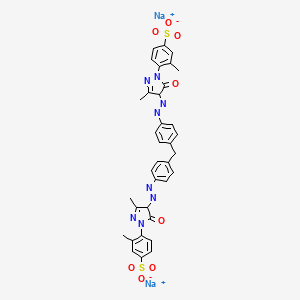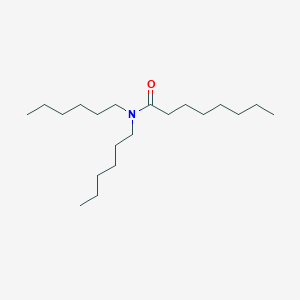
Octanamide, N,N-dihexyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octanamide, N,N-dihexyl- is an organic compound with the molecular formula C20H41NO and a molecular weight of 311.5456 g/mol . It is a derivative of octanamide, where the amide nitrogen is substituted with two hexyl groups. This compound is known for its applications in various fields, including chemistry and nuclear science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octanamide, N,N-dihexyl- typically involves the reaction of octanoyl chloride with dihexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Octanoyl chloride+Dihexylamine→Octanamide, N,N-dihexyl-+HCl
Industrial Production Methods
Industrial production of Octanamide, N,N-dihexyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Octanamide, N,N-dihexyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to the corresponding amine and alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces amines and alcohols.
Substitution: Produces substituted amides.
Applications De Recherche Scientifique
Octanamide, N,N-dihexyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the extraction and separation of actinides in nuclear reprocessing
Mécanisme D'action
The mechanism of action of Octanamide, N,N-dihexyl- involves its interaction with specific molecular targets. In nuclear reprocessing, it acts as an extractant for actinides by forming complexes with metal ions. The amide group coordinates with the metal ions, facilitating their extraction from aqueous solutions into organic solvents .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-dihexyl hexanamide
- N,N-dihexyl decanamide
- N,N-dihexyl dodecanamide
Uniqueness
Octanamide, N,N-dihexyl- is unique due to its specific chain length and substitution pattern, which confer distinct physicochemical properties. Compared to its analogs, it offers a balance between hydrophobicity and extractive efficiency, making it particularly suitable for applications in nuclear reprocessing .
Propriétés
Numéro CAS |
75397-93-2 |
|---|---|
Formule moléculaire |
C20H41NO |
Poids moléculaire |
311.5 g/mol |
Nom IUPAC |
N,N-dihexyloctanamide |
InChI |
InChI=1S/C20H41NO/c1-4-7-10-13-14-17-20(22)21(18-15-11-8-5-2)19-16-12-9-6-3/h4-19H2,1-3H3 |
Clé InChI |
ZFDFITYPADKELQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)N(CCCCCC)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


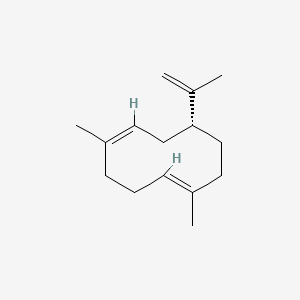
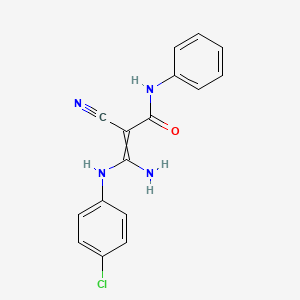
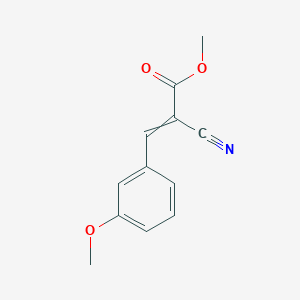
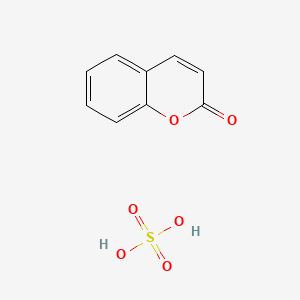
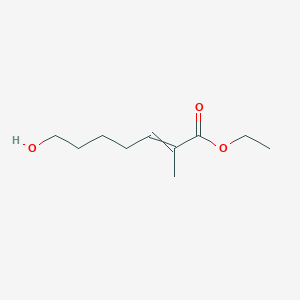
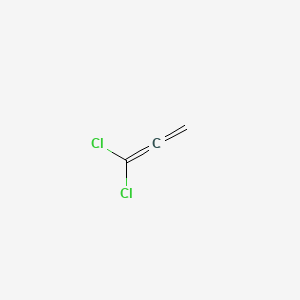
![1,2-Dimethyl-11H-benzo[A]fluorene](/img/structure/B14451677.png)
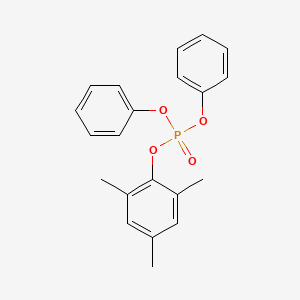
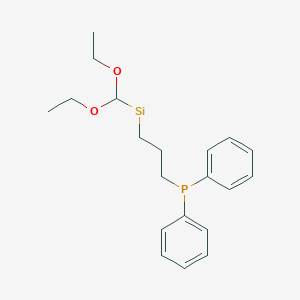
![Propanedinitrile, [1-(4-methylphenyl)-3-oxo-3-phenylpropyl]-](/img/structure/B14451685.png)
![Benzyl 2-[(phenoxycarbonyl)oxy]benzoate](/img/structure/B14451701.png)
